5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one
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Overview
Description
5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one: is an organic compound characterized by a bromophenyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one typically involves the following steps:
Claisen-Schmidt Condensation: This reaction involves the condensation of 4-bromobenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Michael Addition: The intermediate chalcone undergoes a Michael addition with a suitable nucleophile, such as a hydroxide ion, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound can be explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The bromophenyl group and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares a similar bromophenyl group but differs in its core structure, which is an isoxazole ring.
4-Bromophenylacetic acid: Another compound with a bromophenyl group, but with an acetic acid moiety instead of a cyclohexenone ring.
Uniqueness:
Structural Features:
Versatility: Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility compared to similar compounds.
Properties
IUPAC Name |
5-(4-bromophenyl)-3-hydroxycyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMWBDMCXBQXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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